Benchmarking Inhibitory Potency of 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid Against Fibroblast Activation Protein (FAP)
This compound exhibits a defined, albeit moderate, inhibitory concentration against Fibroblast Activation Protein (FAP) with an IC50 of 100 µM [1]. This provides a quantitative baseline for the unsubstituted scaffold, allowing researchers to assess the impact of further structural derivatization on FAP inhibition. For comparison, a known FAP inhibitor, PT-100 (Val-boroPro), demonstrates picomolar potency (IC50 < 10 nM), highlighting the significant potency gains achievable through optimized substitution on the core amino acid structure [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 µM) |
| Comparator Or Baseline | PT-100 (Val-boroPro): IC50 < 10 nM |
| Quantified Difference | ~10,000-fold less potent |
| Conditions | Inhibition of FAP (unknown origin) using Nle-Pro-AMC as substrate, 20 min preincubation, 40 min measurement. |
Why This Matters
This data establishes a critical baseline IC50 for the unsubstituted scaffold, essential for SAR studies where subsequent analogs (e.g., boronic acid derivatives) can be measured for improvements in FAP inhibition potency, guiding procurement for medicinal chemistry optimization.
- [1] BindingDB. BDBM119796: US8691832, 15. Affinity Data for FAP. Accessed 2026. View Source
